molecular formula C20H21N3O3S B11662889 (2Z)-3-(4-ethoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z)-3-(4-ethoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11662889
M. Wt: 383.5 g/mol
InChI Key: XVWDBFQDANSBSI-KJPDKSBHSA-N
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Description

(2Z)-3-[(4-ETHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes both ethoxy and methoxy phenyl groups attached to a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(4-ETHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with 4-methoxybenzaldehyde under acidic conditions to yield the final thiazolidinone product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(4-ETHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted phenyl derivatives.

Scientific Research Applications

(2Z)-3-[(4-ETHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[(4-ETHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[(4-ETHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(2Z)-3-[(4-ethoxyphenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21N3O3S/c1-3-26-18-10-6-16(7-11-18)13-23-19(24)14-27-20(23)22-21-12-15-4-8-17(25-2)9-5-15/h4-12H,3,13-14H2,1-2H3/b21-12+,22-20-

InChI Key

XVWDBFQDANSBSI-KJPDKSBHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CN\2C(=O)CS/C2=N\N=C\C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)CSC2=NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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